molecular formula C5H7N3O B12868645 2-Methoxy-4-methyl-1,3,5-triazine

2-Methoxy-4-methyl-1,3,5-triazine

Cat. No.: B12868645
M. Wt: 125.13 g/mol
InChI Key: CKEMJWJUBBLHOH-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-1,3,5-triazine is an organic compound with the molecular formula C6H10N4O. It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Methoxy-4-methyl-1,3,5-triazine involves a three-step process :

    Preparation of Zinc Bis (imino-bis-carbimic acid methyl ester): This step involves the reaction of sodium dicyanamide with zinc acetate in methanol.

    Formation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine: The intermediate from the first step is reacted with acetic anhydride without the addition of a solvent.

    Final Product Formation: The 2,4-dimethoxy-6-methyl-1,3,5-triazine formed in the second step is reacted with methylamine to yield this compound.

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups.

Scientific Research Applications

2-Methoxy-4-methyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, some 1,3,5-triazines are known to inhibit enzymes or interfere with DNA synthesis, leading to their antitumor or antimicrobial effects . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-methoxy-4-methyl-1,3,5-triazine

InChI

InChI=1S/C5H7N3O/c1-4-6-3-7-5(8-4)9-2/h3H,1-2H3

InChI Key

CKEMJWJUBBLHOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=N1)OC

Origin of Product

United States

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